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molecular formula C6H3Cl4N B8735067 3,6-Dichloro-2-(dichloromethyl)pyridine CAS No. 114431-95-7

3,6-Dichloro-2-(dichloromethyl)pyridine

Cat. No. B8735067
M. Wt: 230.9 g/mol
InChI Key: PZNLSTVPVXPNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04739070

Procedure details

2,3,6-Trichloropyridine (1.0 g, 0.0055 mole) was combined with 4 g N-methylpyrrolidone, 4 g (0.033 mole) of chloroform, and 1.0 g of 50 percent aqueous sodium hydroxide (0.013 mole). The resulting mixture was stirred and warmed mildly for about 1 hour at which time the product was found to be present in the reaction mixture by gas chromatography and mass spectrometry using an authentic sample of the product as a standard. After standing overnight at ambient temperature the title compound represented about 1.7 percent of the pyridines in the mixture.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1.[CH:10](Cl)([Cl:12])[Cl:11].[OH-].[Na+]>CN1CCCC1=O>[Cl:8][C:7]1[C:2]([CH:10]([Cl:12])[Cl:11])=[N:3][C:4]([Cl:9])=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CC=C1Cl)Cl
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
4 g
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed mildly for about 1 hour at which time the product
Duration
1 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=NC(=CC1)Cl)C(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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